molecular formula C17H14F3NO4S2 B2620220 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2320538-34-7

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2620220
CAS No.: 2320538-34-7
M. Wt: 417.42
InChI Key: DMQQOKYEGLVKBT-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of the compound would be influenced by the presence of the thiophene ring, the furan ring, and the trifluoromethyl group.


Chemical Reactions Analysis

Thiophene undergoes various types of reactions, including electrophilic, nucleophilic, and radical reactions . The nature of the sulfur reagent makes an essential impact on reaction selectivity .


Physical and Chemical Properties Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-15(25-14)16-5-2-8-26-16/h1-9,13,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQQOKYEGLVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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